Azenosertib is a novel, selective, and orally bioavailable inhibitor of the WEE1 kinase, currently under investigation for its therapeutic potential in various cancers, particularly advanced solid tumors and hematologic malignancies. Developed by Zentalis Pharmaceuticals, Azenosertib is designed to target the DNA damage response pathway by inhibiting the WEE1 protein, which plays a crucial role in regulating cell cycle checkpoints. This inhibition allows for the progression of cells with damaged DNA, ultimately leading to increased genomic instability and cancer cell death .
The compound was initially developed by Zentalis Pharmaceuticals, which continues to conduct extensive clinical trials to evaluate its efficacy and safety across multiple cancer types. The drug has been designated as an orphan drug in the United States, indicating its potential use for rare diseases, including osteosarcoma .
The synthesis of Azenosertib involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic pathways are proprietary to Zentalis Pharmaceuticals, it generally includes steps such as:
Azenosertib has a molecular formula of and a molecular weight of approximately 526.645 g/mol. The structure features several key components:
The InChIKey for Azenosertib is OXTSYWDBUVRXFF-GDLZYMKVSA-N, which can be used for database searches related to its chemical properties .
Azenosertib primarily acts through its interaction with the WEE1 kinase. The inhibition of WEE1 leads to:
The compound's activity is characterized by its ability to induce apoptosis in cancer cells through mechanisms that involve increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and p53 activation .
Azenosertib's mechanism involves selectively inhibiting WEE1 kinase activity. By doing so, it allows cells with damaged DNA to proceed through the cell cycle without adequate repair mechanisms in place:
This mechanism underlies its potential effectiveness when used alone or in combination with other therapies such as topoisomerase inhibitors .
Relevant data suggest that Azenosertib has favorable pharmacokinetic properties that support its use as an oral therapeutic agent .
Azenosertib is being evaluated for its effectiveness in treating various cancers, including:
Clinical trials have shown promising results regarding its safety profile and anti-tumor activity, both as a monotherapy and in combination with other chemotherapeutic agents .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: